2,5-Dimethylphenyl 3-chlorobenzoate
Description
2,5-Dimethylphenyl 3-chlorobenzoate is an aromatic ester compound characterized by a benzoate core substituted with a chlorine atom at the 3-position and a 2,5-dimethylphenyl ester group.
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-6-7-11(2)14(8-10)18-15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
InChI Key |
WPUQAZXPAJERKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
Ethyl-3-Amino-2,5-Dichlorobenzoate
- Structure: Contains an amino group at the 3-position and two chlorine atoms at the 2,5-positions on the benzoate core.
- Properties: Higher lipophilicity due to additional chlorine substituents. The amino group introduces polarity, which may reduce membrane permeability compared to 2,5-dimethylphenyl 3-chlorobenzoate .
Substituent Position and Electronic Effects
Substituent Position
- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Derivatives :
- Chlorine vs. Methyl Substituents :
- Chlorine (electron-withdrawing) at the 3-position in this compound may enhance electrophilic reactivity compared to methyl (electron-donating) groups in analogous compounds.
Comparative Data Table
Research Implications and Gaps
- Structural Optimization : Replacing the ester group in this compound with a carboxamide could enhance PET-inhibiting activity, as seen in hydroxynaphthalene derivatives .
- Synthetic Challenges : The ester group’s susceptibility to hydrolysis may limit its utility in aqueous environments, necessitating stabilization strategies.
- Need for Direct Studies : Empirical data on the target compound’s biological activity and stability are critical to validate hypotheses derived from structural analogs.
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